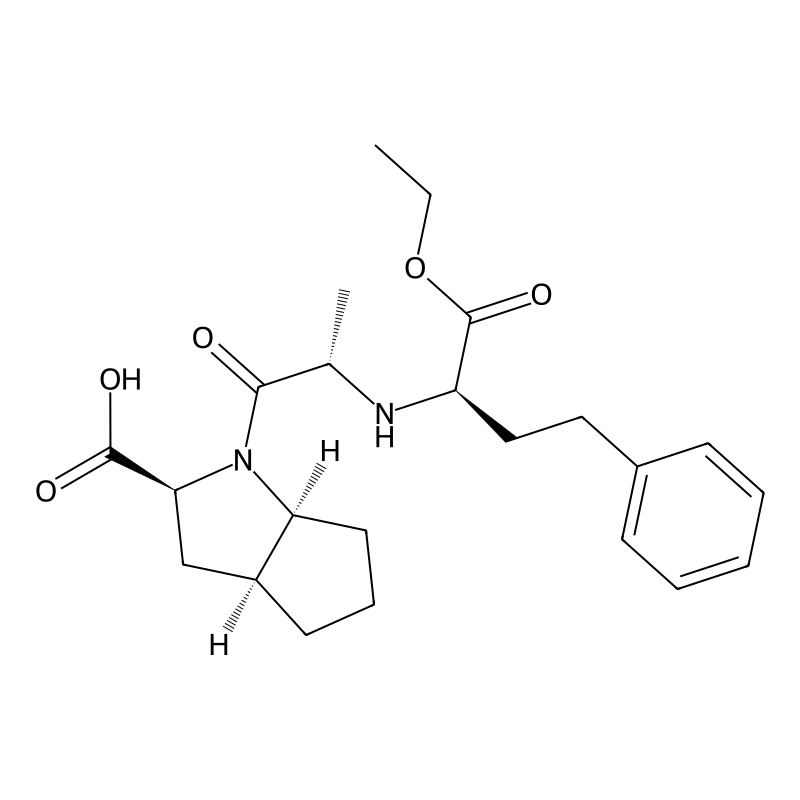

1-epi-Ramipril

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

1-epi-Ramipril, formally recognized as Ramipril EP Impurity H, is the (R,S,S,S,S)-epimer of the widely prescribed ACE inhibitor Ramipril. Structurally, it differs from the parent active pharmaceutical ingredient (API) solely by the inversion of the first chiral center in the (1S)-1-(ethoxycarbonyl)-3-phenylpropyl chain [1]. In pharmaceutical manufacturing and procurement, this compound is not utilized as an active therapeutic but is strictly procured as a highly purified analytical reference standard. Its primary industrial value lies in its role as a critical benchmark for validating high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE) methods, ensuring that the synthetic processes for Ramipril meet stringent European Pharmacopoeia (EP) and United States Pharmacopeia (USP) thresholds for stereochemical purity [2].

Procurement Fit

References

- [1] Orlandini, S., et al. 'Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization.' Journal of Chromatography A, 1218(18), 2611-2617 (2011).

- [2] European Pharmacopoeia (Ph. Eur.) Monograph for Ramipril. Council of Europe, Strasbourg, France.

Substituting 1-epi-Ramipril with crude synthetic degradation mixtures or more common impurities, such as Ramipril Impurity D (a diketopiperazine derivative), fundamentally compromises analytical compliance [1]. Because 1-epi-Ramipril is a stereoisomer rather than a structurally distinct degradation product, it exhibits nearly identical physicochemical properties and UV absorbance profiles to the parent API. This creates a 'critical pair' in chromatographic separations that is highly susceptible to co-elution. Furthermore, Ramipril and its epimers undergo dynamic cis-trans isomerization of the amide bond in solution, leading to peak broadening and splitting during analysis [2]. Only the procurement of the isolated, high-purity 1-epi-Ramipril standard allows quality control laboratories to accurately calculate relative retention times (RRT), establish precise response factors, and unequivocally prove baseline resolution (Rs > 1.5) to regulatory agencies.

Substitution Risk

References

- [1] European Pharmacopoeia (Ph. Eur.) Monograph for Ramipril. Council of Europe, Strasbourg, France.

- [2] Orlandini, S., et al. 'Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization.' Journal of Chromatography A, 1218(18), 2611-2617 (2011).

Critical Pair Resolution in Chromatographic System Suitability

In regulatory HPLC assays, proving the resolving power of a column requires analyzing the most closely eluting related substances. 1-epi-Ramipril (Impurity H) forms a critical separation pair with Ramipril, whereas major degradation products like Impurity D (diketopiperazine) have vastly different retention profiles [1]. Utilizing isolated 1-epi-Ramipril allows analysts to confirm the pharmacopeial requirement of a resolution factor (Rs) > 1.5 between the epimer and the API. Crude mixtures fail to provide a defined epimer concentration, making it impossible to establish a quantitative limit of detection (LOD) or limit of quantification (LOQ) for this specific stereoisomeric defect [2].

| Evidence Dimension | System Suitability Resolution (Rs) |

| Target Compound Data | 1-epi-Ramipril provides a discrete, quantifiable peak for exact Rs calculation (target Rs > 1.5). |

| Comparator Or Baseline | Crude API degradation mixtures (unquantifiable epimer concentration, overlapping baseline noise). |

| Quantified Difference | 100% compliance with exact Rs quantification vs. failure to establish quantitative epimer limits. |

| Conditions | Pharmacopeial HPLC/CE assay conditions for Ramipril related substances. |

Procurement of the pure epimer is a strict regulatory prerequisite for validating the stereoselectivity of the analytical method before releasing Ramipril API batches.

Characterization of Cis-Trans Isomerization Dynamics

The analysis of Ramipril is notoriously complicated by the cis-trans isomerization of its amide bond in solution, which can cause artifactual peak splitting in capillary electrophoresis (CE) and HPLC [1]. When comparing pure 1-epi-Ramipril to the parent API, researchers can map the distinct electrophoretic mobilities and temperature-dependent isomerization kinetics of the specific epimer [2]. Without the pure 1-epi-Ramipril standard, analysts cannot distinguish whether a split peak is due to the presence of the (R,S,S,S,S)-epimer impurity or merely the trans-conformer of the parent API equilibrating in the capillary.

| Evidence Dimension | Electrophoretic Mobility and Peak Identification |

| Target Compound Data | 1-epi-Ramipril allows precise mapping of epimer-specific cis/trans peak profiles. |

| Comparator Or Baseline | Ramipril API alone (cannot differentiate between API conformers and actual epimeric impurities). |

| Quantified Difference | Unambiguous identification of epimer vs. false-positive impurity reporting due to conformer overlap. |

| Conditions | Capillary electrophoresis (CE) or dynamic HPLC at variable temperatures. |

Accurately distinguishing between a harmless API conformer and a strictly regulated epimeric impurity prevents the costly, unnecessary rejection of viable API batches.

Establishment of Exact Relative Response Factors (RRF) for Limit Testing

Pharmacopeial monographs dictate strict limits (often ≤ 0.15% to 0.20%) for individual specified impurities in Ramipril formulations [1]. Because stereoisomers can exhibit subtle differences in molar absorptivity compared to the parent drug, assuming an identical UV response factor can lead to out-of-specification (OOS) errors. Procuring certified 1-epi-Ramipril enables the experimental determination of its exact Relative Response Factor (RRF) against Ramipril [2]. Using a generic related compound standard, such as Impurity B or D, provides irrelevant RRF values that cannot be mathematically applied to the epimer's quantification.

| Evidence Dimension | Quantitative Accuracy (Relative Response Factor) |

| Target Compound Data | 1-epi-Ramipril yields an exact, compound-specific RRF for accurate mass-balance calculations. |

| Comparator Or Baseline | Generic assumption of RRF = 1.0 or use of Impurity D RRF. |

| Quantified Difference | Elimination of quantification bias (which can exceed 10-20% error if RRF is assumed rather than measured). |

| Conditions | UV detection in gradient HPLC impurity profiling. |

Using the exact reference standard ensures that trace-level epimer quantification is mathematically defensible during FDA/EMA regulatory audits.

Pharmacopeial Quality Control and API Batch Release

1-epi-Ramipril is essential for routine HPLC and CE testing of Ramipril API and finished dosage forms. It is used to prepare system suitability solutions that prove the analytical column can successfully resolve the parent drug from its closest stereoisomeric impurities, a mandatory step before batch release [1].

Analytical Method Development and Validation

During the development of new, faster, or more environmentally friendly chromatographic methods (such as UPLC or modified CE), 1-epi-Ramipril is procured to validate the method's specificity, limit of detection (LOD), and limit of quantification (LOQ) specifically for the (R,S,S,S,S)-epimer [2].

Stability Indicating Assay Development

In forced degradation and long-term stability studies, 1-epi-Ramipril serves as a quantitative benchmark to track the rate of epimerization of Ramipril under various temperature, humidity, and formulation conditions, ensuring the shelf-life profile is accurately modeled [1].

Application Fit Matrix

References

- [1] European Pharmacopoeia (Ph. Eur.) Monograph for Ramipril. Council of Europe, Strasbourg, France.

- [2] Orlandini, S., et al. 'Development of a capillary electrophoresis method for the assay of ramipril and its impurities: an issue of cis-trans isomerization.' Journal of Chromatography A, 1218(18), 2611-2617 (2011).

XLogP3

Wikipedia

Explore Compound Types